2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3-methylphenol with an appropriate acylating agent to form the 3-methylphenoxy intermediate. This intermediate is then reacted with 2-(piperidine-1-carbonyl)phenyl acetic acid under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst concentration, is crucial to achieving efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenoxy and piperidine groups can participate in substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted analogs with different functional groups.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)ethylamine: A related compound with a similar phenoxy group but different functional groups.
N-(2-piperidinyl)-2-phenylacetamide: Another compound with a piperidine ring and acetamide linkage but different substituents.
Uniqueness
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-7-9-17(14-16)26-15-20(24)22-19-11-4-3-10-18(19)21(25)23-12-5-2-6-13-23/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGSZCPBBPFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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